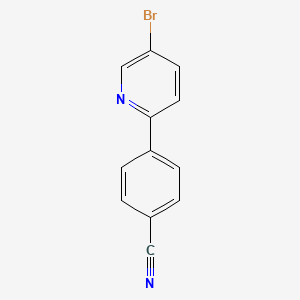![molecular formula C15H40N2O2Si4 B13968003 Trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate CAS No. 55281-99-7](/img/structure/B13968003.png)
Trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate is an organosilicon compound characterized by the presence of multiple trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making the compound useful in various applications, particularly in organic synthesis and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate typically involves the reaction of trimethylsilyl chloride with ammonia or other nitrogen-containing compounds. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and the presence of a base such as sodium hydride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like trimethylsilyl chloride.
Common Reagents and Conditions
Common reagents used in these reactions include trimethylsilyl chloride, ammonia, and bases like sodium hydride. Reaction conditions often involve solvents such as THF and temperatures ranging from -78°C to room temperature .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized organosilicon compounds .
Applications De Recherche Scientifique
Trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for enhanced stability and reactivity.
Industry: The compound is used in the production of advanced materials, including coatings and thin films
Mécanisme D'action
The mechanism by which Trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the stabilization of reactive intermediates, enhancement of solubility, and modification of reactivity. The pathways involved often include the formation of silicon-oxygen or silicon-nitrogen bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(trimethylsilyl)amine: Known for its use as a non-nucleophilic base in organic synthesis.
Sodium bis(trimethylsilyl)amide: A strong base used in deprotonation reactions.
Tris[N,N-bis(trimethylsilyl)amide]lanthanum(III): Used in the synthesis of lanthanide complexes.
Uniqueness
Trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate is unique due to its multiple trimethylsilyl groups, which provide enhanced chemical stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high reactivity and stability .
Propriétés
Numéro CAS |
55281-99-7 |
|---|---|
Formule moléculaire |
C15H40N2O2Si4 |
Poids moléculaire |
392.83 g/mol |
Nom IUPAC |
trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate |
InChI |
InChI=1S/C15H40N2O2Si4/c1-20(2,3)16-14(15(18)19-23(10,11)12)13-17(21(4,5)6)22(7,8)9/h14,16H,13H2,1-12H3 |
Clé InChI |
UTJKYFZMYBABBL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)NC(CN([Si](C)(C)C)[Si](C)(C)C)C(=O)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene](/img/structure/B13967949.png)






